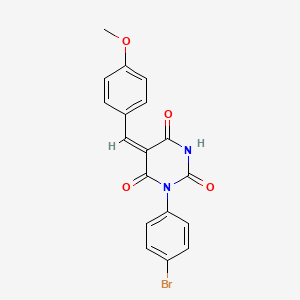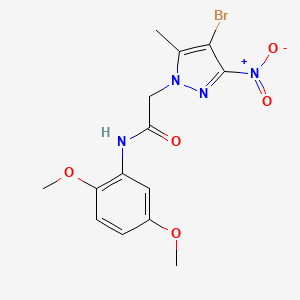![molecular formula C19H24ClNO3 B6008675 2-[benzyl(methyl)amino]ethyl (3-methylphenoxy)acetate hydrochloride](/img/structure/B6008675.png)
2-[benzyl(methyl)amino]ethyl (3-methylphenoxy)acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[benzyl(methyl)amino]ethyl (3-methylphenoxy)acetate hydrochloride, also known as BMMAE, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in cancer therapy. BMMAE is a small molecule drug conjugate that selectively targets cancer cells and induces cell death by disrupting microtubule function.
Mechanism of Action
2-[benzyl(methyl)amino]ethyl (3-methylphenoxy)acetate hydrochloride exerts its anticancer activity by disrupting microtubule function. Microtubules are essential components of the cytoskeleton that play a critical role in cell division. 2-[benzyl(methyl)amino]ethyl (3-methylphenoxy)acetate hydrochloride binds to tubulin, a protein that makes up microtubules, and prevents the polymerization of tubulin into microtubules. This disruption leads to the arrest of the cell cycle and ultimately cell death.
Biochemical and Physiological Effects:
2-[benzyl(methyl)amino]ethyl (3-methylphenoxy)acetate hydrochloride has been shown to have potent anticancer activity in preclinical studies. The drug conjugate selectively targets cancer cells that express CD30, leading to the disruption of microtubule function and ultimately cell death. 2-[benzyl(methyl)amino]ethyl (3-methylphenoxy)acetate hydrochloride has also been shown to have a favorable pharmacokinetic profile, with a long half-life and low toxicity.
Advantages and Limitations for Lab Experiments
2-[benzyl(methyl)amino]ethyl (3-methylphenoxy)acetate hydrochloride has several advantages for lab experiments. The drug conjugate is highly selective for cancer cells that express CD30, making it an attractive tool for studying the role of CD30 in cancer biology. 2-[benzyl(methyl)amino]ethyl (3-methylphenoxy)acetate hydrochloride also has a well-defined mechanism of action, making it a useful tool for studying microtubule function. However, 2-[benzyl(methyl)amino]ethyl (3-methylphenoxy)acetate hydrochloride has limitations for lab experiments, including the complex synthesis process and the need for specialized equipment and expertise to handle the drug conjugate safely.
Future Directions
There are several future directions for 2-[benzyl(methyl)amino]ethyl (3-methylphenoxy)acetate hydrochloride research. One area of interest is the development of 2-[benzyl(methyl)amino]ethyl (3-methylphenoxy)acetate hydrochloride-based therapies for the treatment of CD30-positive cancers. Another area of interest is the identification of biomarkers that can predict the response to 2-[benzyl(methyl)amino]ethyl (3-methylphenoxy)acetate hydrochloride-based therapies. Additionally, the development of new 2-[benzyl(methyl)amino]ethyl (3-methylphenoxy)acetate hydrochloride analogs with improved pharmacokinetic properties and selectivity for cancer cells is an area of active research. Finally, the use of 2-[benzyl(methyl)amino]ethyl (3-methylphenoxy)acetate hydrochloride as a tool for studying microtubule function and the role of CD30 in cancer biology is an area of ongoing research.
Synthesis Methods
2-[benzyl(methyl)amino]ethyl (3-methylphenoxy)acetate hydrochloride is a complex molecule that requires a multistep synthesis process. The synthesis of 2-[benzyl(methyl)amino]ethyl (3-methylphenoxy)acetate hydrochloride involves the reaction of 3-methylphenol with ethyl chloroacetate to form 3-methylphenoxyacetic acid. The acid is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-benzyl-N-methylamine to form the intermediate benzyl(methyl)aminoethyl-3-methylphenoxyacetate. The final step involves the reaction of the intermediate with hydrochloric acid to form the hydrochloride salt of 2-[benzyl(methyl)amino]ethyl (3-methylphenoxy)acetate hydrochloride.
Scientific Research Applications
2-[benzyl(methyl)amino]ethyl (3-methylphenoxy)acetate hydrochloride has shown promising results in preclinical studies as a potential treatment for various types of cancer, including breast cancer, ovarian cancer, and lung cancer. The drug conjugate has been shown to selectively target cancer cells that express the cell surface antigen, CD30. CD30 is overexpressed in several types of cancer, making it an attractive target for cancer therapy. 2-[benzyl(methyl)amino]ethyl (3-methylphenoxy)acetate hydrochloride binds to CD30 on the surface of cancer cells and is internalized, leading to the disruption of microtubule function and ultimately cell death.
properties
IUPAC Name |
2-[benzyl(methyl)amino]ethyl 2-(3-methylphenoxy)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3.ClH/c1-16-7-6-10-18(13-16)23-15-19(21)22-12-11-20(2)14-17-8-4-3-5-9-17;/h3-10,13H,11-12,14-15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPLHTRTLZIALA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)OCCN(C)CC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1H-pyrazole-4-carboxamide](/img/structure/B6008603.png)

![6-tert-butyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B6008610.png)
![1-[1-(2,6-dimethoxybenzoyl)-3-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B6008618.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(2-bromophenyl)benzamide](/img/structure/B6008626.png)

![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6008656.png)

![2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B6008666.png)
![N-(1-methyl-4-piperidinyl)-5-[1-(2-pyridinylmethyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6008677.png)
![2-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6008680.png)
![1-(4-chlorophenyl)-N-({1-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-piperidinyl}methyl)cyclopropanecarboxamide](/img/structure/B6008681.png)
![(1-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}-3-piperidinyl)(3-pyridinyl)methanone](/img/structure/B6008684.png)